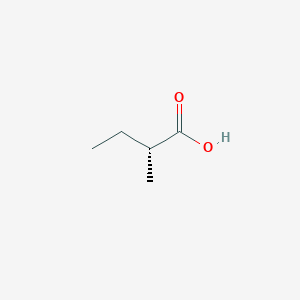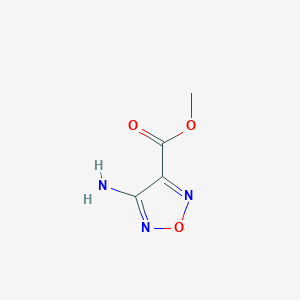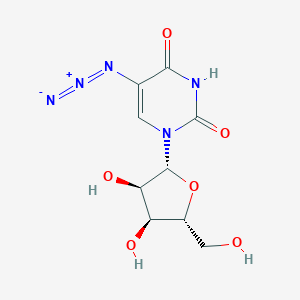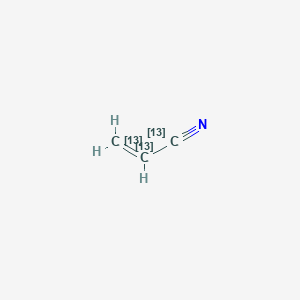
1,5-异喹啉二醇
概述
描述
科学研究应用
Isoquinoline-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as an inhibitor of poly (ADP-ribose) synthetase, which is activated by nitric oxide.
Industry: It is used in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of isoquinoline-1,5-diol involves its role as an inhibitor of poly (ADP-ribose) synthetase (PARP1). This enzyme is involved in DNA repair and apoptosis. By inhibiting PARP1, isoquinoline-1,5-diol can prevent cell death and protect neurons from damage .
安全和危害
1,5-Isoquinolinediol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
未来方向
1,5-Isoquinolinediol has cell protective and neuroprotective properties . Its potential as a universal anti-aging agent for different tissues is being explored .
Relevant Papers The paper titled “Pharmacogenomic analysis indicates potential of 1,5-isoquinolinediol as a universal anti-aging agent for different tissues” discusses the potential of 1,5-Isoquinolinediol as a universal anti-aging agent .
生化分析
Biochemical Properties
1,5-Isoquinolinediol interacts with PARP1, an enzyme that is activated by DNA breaks . It inhibits the activity of PARP1, leading to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress .
Cellular Effects
1,5-Isoquinolinediol has been shown to have significant effects on cellular processes. It attenuates diabetes-induced NADPH oxidase-derived oxidative stress in the retina . It also suppresses the rate of replicative senescence in murine embryonic fibroblasts .
Molecular Mechanism
The molecular mechanism of action of 1,5-Isoquinolinediol involves the inhibition of PARP1 . This inhibition leads to a decrease in the rate of DNA repair and an increase in cell death under conditions of oxidative stress . It also leads to an increase in the absolute frequency of gene targeting in the correction of the mutation at the stable integrated HSV tk gene .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,5-Isoquinolinediol has been shown to efficiently suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM without resulting in cell death . The appearance of abnormal nuclei and accumulation of β-galactosidase in the cytoplasm were inhibited by daily treatment with 1,5-Isoquinolinediol .
Metabolic Pathways
Given its role as a PARP1 inhibitor, it is likely that it interacts with enzymes involved in DNA repair and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
Isoquinoline-1,5-diol can be synthesized through several methods. Another method includes the condensation of cinnamaldehyde with hydroxylamine, followed by heating with phosphorus pentoxide .
Industrial Production Methods
Industrial production of isoquinoline-1,5-diol often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and sustainable production routes .
化学反应分析
Types of Reactions
Isoquinoline-1,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for protonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include quinones, dihydroisoquinolines, and various substituted isoquinolines .
相似化合物的比较
Similar Compounds
Similar compounds to isoquinoline-1,5-diol include:
Isoquinoline: The parent compound without hydroxyl groups.
Quinoline: A structural isomer of isoquinoline.
1,4-Dihydroxyisoquinoline: Another hydroxylated derivative of isoquinoline.
Uniqueness
Isoquinoline-1,5-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit PARP1 and its neuroprotective effects set it apart from other isoquinoline derivatives .
属性
IUPAC Name |
5-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUJIPVWTMGYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199505 | |
| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5154-02-9 | |
| Record name | 1,5-Isoquinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-isoquinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Isoquinolinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)




![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)


![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
